molecular formula C14H11N3O5 B2561702 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1820639-05-1

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Cat. No.: B2561702
CAS No.: 1820639-05-1
M. Wt: 301.258
InChI Key: VKHWJCSMOPGTDP-UHFFFAOYSA-N
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Description

The Significance of N-Acylurea Subclass in Synthetic and Mechanistic Chemistry

Within the broad class of urea (B33335) derivatives, the N-acylurea subclass holds particular importance in synthetic and mechanistic chemistry. N-acylureas are characterized by the presence of an acyl group attached to one of the urea nitrogen atoms. This structural feature renders them valuable intermediates in various organic transformations. fiveable.me For instance, they can be thermally decomposed to generate isocyanates and amides, providing a pathway for the synthesis of more complex molecules. google.com

The synthesis of N-acylureas can be achieved through several routes. Common methods include the reaction of N-acylisocyanates with amines or the reaction of isocyanates with amides. nih.gov Another established method involves the reaction of carboxylic acids with carbodiimides, which proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. ias.ac.inresearchgate.net The study of these synthetic pathways and the reactivity of N-acylureas continues to be an active area of research, offering insights into reaction mechanisms and enabling the development of novel synthetic methodologies.

Defining the Research Landscape for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Data on this compound

Due to the limited specific research on this compound, a detailed data table cannot be fully populated.

PropertyData
Molecular Formula C₁₄H₁₁N₃O₅
Molecular Weight 301.26 g/mol
CAS Number Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
¹H NMR Data Not Available
¹³C NMR Data Not Available
Infrared Spectroscopy Data Not Available
Mass Spectrometry Data Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWJCSMOPGTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 1 Benzoyl 3 2 Hydroxy 5 Nitrophenyl Urea

Precursor Chemistry and Functional Group Synthesis

The molecular architecture of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is derived from two primary fragments: the 2-hydroxy-5-nitrophenyl moiety and the 1-benzoyl moiety. The synthesis of this target compound, therefore, necessitates the efficient preparation of reactive precursors representing these two components.

Preparation of 2-Amino-4-nitrophenol (B125904) (for the 2-hydroxy-5-nitrophenyl Moiety)

2-Amino-4-nitrophenol is a key intermediate providing the substituted phenylurea portion of the target molecule. A common and well-established method for its synthesis is the partial reduction of 2,4-dinitrophenol (B41442). Various reducing agents can be employed for this selective reduction.

One prevalent method involves the use of sodium sulfide (B99878). In a typical procedure, 2,4-dinitrophenol is treated with a solution of sodium sulfide in an aqueous medium. The reaction is carefully controlled to favor the reduction of one nitro group over the other.

Another effective method utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent, often in the presence of a catalyst such as ferric chloride (FeCl₃·6H₂O) and activated carbon. This approach offers the advantages of milder reaction conditions and often results in high yields of the desired product. The reaction is typically carried out by a controlled addition of hydrazine hydrate to a heated suspension of 2,4-dinitrophenol and the catalyst in a suitable solvent.

Furthermore, reduction with hydrogen sulfide in an aqueous alkaline solution is also a viable route. The pH of the reaction is a critical parameter and is generally maintained between 7 and 9.5 to ensure the selective reduction and to minimize the formation of byproducts. The reaction temperature is typically kept in the range of 50 to 80 °C.

Table 1: Comparison of Synthetic Routes to 2-Amino-4-nitrophenol

Reducing AgentTypical Reaction ConditionsAdvantages
Sodium SulfideAqueous solution, controlled temperatureCost-effective, well-established
Hydrazine Hydrate/FeCl₃·6H₂O/Activated CarbonHeated suspension, controlled addition of hydrazineMilder conditions, high yield
Hydrogen SulfideAqueous alkaline solution (pH 7-9.5), 50-80 °CGood selectivity

Synthesis of Benzoyl Isocyanate (for the 1-Benzoyl Moiety)

Benzoyl isocyanate serves as the electrophilic partner in the urea (B33335) bond formation, providing the benzoyl group. There are several synthetic pathways to obtain this reactive intermediate.

A common laboratory and industrial method involves the reaction of benzoyl chloride with a cyanate (B1221674) salt, such as sodium cyanate or potassium cyanate. This reaction is often carried out in an inert organic solvent, and in some cases, a catalyst may be employed to improve the reaction rate and yield. For instance, a composite catalyst system consisting of a Lewis acid (like zinc chloride, ferric trichloride, or aluminum trichloride) and p-toluenesulfonic acid has been shown to be effective. This method is advantageous as it avoids the use of highly toxic reagents like phosgene (B1210022).

Another approach is the reaction of benzamide (B126) with oxalyl chloride. This reaction proceeds through the formation of an intermediate that then eliminates byproducts to yield benzoyl isocyanate. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield. Solvents like ethylene (B1197577) dichloride or chloroform (B151607) are often used.

Historically, the use of phosgene or its safer equivalent, triphosgene, in reactions with benzamides was a common method for isocyanate synthesis. However, due to the extreme toxicity of phosgene, alternative methods are now generally preferred.

Table 2: Overview of Synthetic Methods for Benzoyl Isocyanate

Starting MaterialReagentTypical ConditionsKey Features
Benzoyl ChlorideSodium CyanateInert solvent, optional catalyst (e.g., Lewis acid/p-toluenesulfonic acid)Avoids highly toxic reagents
BenzamideOxalyl ChlorideInert solvent (e.g., ethylene dichloride), heatingAlternative to phosgene-based methods

Core Urea Bond Formation Strategies

The central step in the synthesis of this compound is the formation of the urea linkage. This is typically achieved through the reaction of an isocyanate with an amine, a highly reliable and widely used transformation in organic synthesis.

Isocyanate-Amine Coupling Approaches

The reaction between the amino group of 2-amino-4-nitrophenol and the isocyanate group of benzoyl isocyanate is the most direct method for the synthesis of the target molecule. This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

In a direct reaction pathway, pre-synthesized and isolated benzoyl isocyanate is reacted with 2-amino-4-nitrophenol. The reaction is typically carried out in an inert aprotic solvent, such as toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), to prevent the reaction of the highly reactive isocyanate with the solvent.

The reaction is generally exothermic and can often be performed at room temperature or with gentle heating to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1640-1680 cm⁻¹). Upon completion, the product, this compound, often precipitates from the reaction mixture and can be isolated by filtration.

Table 3: Illustrative Reaction Parameters for Direct Isocyanate-Amine Coupling

ParameterTypical Range/Condition
SolventToluene, THF, Acetonitrile
TemperatureRoom Temperature to Reflux
Reactant RatioNear Equimolar
Reaction Time1-24 hours
Product IsolationFiltration, Recrystallization

To circumvent the need to isolate and handle the often moisture-sensitive and reactive benzoyl isocyanate, in situ generation methods can be employed. In these approaches, the isocyanate is generated in the same reaction vessel where it will be reacted with the amine.

One common method for the in situ generation of isocyanates is the Curtius rearrangement of an acyl azide (B81097). In the context of this synthesis, benzoyl azide would be heated in an inert solvent, leading to the loss of nitrogen gas and the formation of benzoyl isocyanate. The 2-amino-4-nitrophenol can be present in the reaction mixture to trap the isocyanate as it is formed.

Another technique involves the use of dehydrating agents on a carbamic acid intermediate. For instance, a carbamic acid can be formed from benzamide and a suitable activating agent, which is then dehydrated in situ to the isocyanate.

The Hofmann rearrangement of a primary amide (benzamide) with a suitable reagent like a hypervalent iodine compound can also generate the isocyanate in situ. These methods offer the advantage of operational simplicity and can be particularly useful when the isocyanate is unstable or difficult to purify.

Non-Isocyanate Synthetic Pathways (e.g., from Cyclic Carbonates)

The synthesis of ureas without the use of toxic and hazardous isocyanates is a significant area of research in green chemistry. One prominent non-isocyanate route involves the reaction of amines with cyclic carbonates. This pathway avoids the use of phosgene and its derivatives, which are traditionally used to produce isocyanates.

The reaction typically proceeds by the nucleophilic attack of an amine on the carbonyl group of the cyclic carbonate, leading to the formation of a hydroxy carbamate (B1207046) intermediate. Subsequent reaction with another amine molecule yields the desired urea and a diol as a byproduct. For the synthesis of this compound, this would conceptually involve the reaction of a benzoyl-functionalized cyclic carbonate with 2-amino-4-nitrophenol, or a similar sequence of reactions involving appropriate precursors.

Research into the synthesis of poly(hydroxyurethane)s (PHUs) from bis(cyclic carbonates) and diamines provides valuable insights into the reaction conditions. For instance, studies have shown that such reactions can be carried out in solvents like acetonitrile at elevated temperatures (e.g., 80 °C) over several hours to achieve quantitative yields. The reactivity is dependent on the nucleophilicity of the amine.

Table 1: Representative Conditions for Non-Isocyanate Urea Synthesis from Cyclic Carbonates

Reactants Solvent Temperature (°C) Time (h) Catalyst Yield (%)
Bis(cyclic carbonate), Diamine Acetonitrile 80 16 None Quantitative
Cyclic carbonate, Amine Dichloromethane Room Temp 12 None -
Epoxidized Soybean Oil, CO2 [emim]Br - - Ionic Liquid 98 (carbonate)

Note: This table presents generalized data from related syntheses to illustrate typical reaction parameters.

Mechanochemical Synthesis of Urea Linkages

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly approach to synthesis. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of products in the solid state, reducing the need for solvents and simplifying purification.

The mechanochemical synthesis of urea linkages has been demonstrated for various substrates. For the synthesis of N,N'-disubstituted ureas, the reaction can be performed by grinding an amine with an isothiocyanate or other suitable precursors. Studies have shown that both manual grinding and automated ball milling can produce high yields of ureas and thioureas, often in quantitative amounts and within a short reaction time (5-45 minutes). The efficiency of the reaction can be influenced by the physical state of the reactants and the use of liquid-assisted grinding (LAG), where a small amount of solvent is added to facilitate the reaction.

Table 2: Comparison of Mechanochemical Synthesis Parameters for Urea Derivatives

Method Reactants Time Frequency (Hz) Additive Yield (%)
Manual Grinding Amine, Isothiocyanate 15-20 min N/A None ≥99
Automated Ball Milling Amine, Isothiocyanate 10 min 30 None Quantitative
Liquid-Assisted Grinding Saccharin, Isocyanate 2 hours - CuCl (10 mol%) High

Note: This table illustrates typical parameters for mechanochemical urea synthesis based on analogous reactions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the use of catalysts to enhance reaction rates and selectivity.

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent is critical as it can influence the solubility of reactants, the reaction rate, and the position of chemical equilibria. For the synthesis of benzoyl urea derivatives, a range of solvents can be employed, from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile to less polar solvents like chloroform and dichloromethane. The optimal solvent will depend on the specific synthetic route chosen.

Temperature is another crucial parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts. For instance, in the synthesis of N,N'-diarylureas via palladium-catalyzed C-N cross-coupling, temperature optimization is key to achieving high yields. Similarly, in non-isocyanate routes involving cyclic carbonates, the temperature needs to be controlled to prevent side reactions like amidation. In some cases, reactions can proceed efficiently at room temperature, while others may require reflux conditions.

Table 3: Effect of Solvent and Temperature on the Yield of Substituted Ureas (Illustrative Data)

Solvent Temperature (°C) Reactants Yield (%)
Toluene 100 Aryl Halide, Urea Moderate
Dioxane 100 Aryl Halide, Urea Low
t-BuOH 100 Aryl Halide, Urea High
THF 30 Isocyanide, O-Benzoyl Hydroxylamine (B1172632) High
DMSO 30 Isocyanide, O-Benzoyl Hydroxylamine Low
Acetonitrile 30 Isocyanide, O-Benzoyl Hydroxylamine Low

Note: This table provides representative data from various urea syntheses to highlight the impact of solvent and temperature.

Catalyst Systems for Enhanced Efficiency

Catalysts are often employed to increase the rate and selectivity of urea synthesis. In modern synthetic methods, such as palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, the choice of ligand and palladium precursor is critical. For the synthesis of unsymmetrical N,N'-diaryl ureas, catalyst systems based on biarylphosphine ligands have shown superior results. The choice of base is also crucial in these catalytic cycles.

In other approaches, such as the copper-catalyzed synthesis of ureas from isocyanides and O-benzoyl hydroxylamines, the copper salt plays an essential role, with CuOAc often being an effective catalyst. The reaction is also highly dependent on the choice of base. Lewis acids and other transition metal catalysts have also been explored for various urea synthesis methodologies.

Table 4: Catalyst Systems for the Synthesis of Diaryl Ureas

Catalyst Ligand Base Solvent Yield (%)
Pd(OAc)2 L1 (Biarylphosphine) Cs2CO3 t-BuOH 99
Pd2(dba)3 XPhos K3PO4 Toluene Moderate
CuOAc None t-BuONa THF 86
FeCl2 None t-BuONa THF No reaction

Note: This table presents data from palladium and copper-catalyzed urea syntheses to illustrate the effect of different catalyst systems.

Advanced Synthetic Techniques

To overcome the limitations of conventional synthetic methods, such as long reaction times and the use of harsh conditions, advanced techniques are being increasingly adopted.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is often possible to dramatically reduce reaction times, improve yields, and enhance product purity. This technique has been successfully applied to the synthesis of a variety of urea derivatives.

For the synthesis of monosubstituted ureas, microwave irradiation of a mixture of an amine and potassium cyanate in water has been shown to produce the desired products rapidly and in good to excellent yields. nih.gov This method is compatible with a wide range of functional groups. nih.gov Similarly, the microwave-assisted synthesis of N,N'-diarylureas from aryl primary amines and ethyl acetoacetate (B1235776) under solvent-free conditions has been reported to occur within minutes, a significant improvement over conventional heating methods that require several hours. nih.gov

Table 5: Microwave-Assisted Synthesis of Urea Derivatives

Reactants Power (W) Time (min) Solvent Yield (%)
Aniline (B41778), Ethylacetoacetate 450 15 None High
Amine, Potassium Cyanate - 15 Water Good to Excellent
Benzil, Urea - - DMSO/KOH 74
Isoniazid, Aromatic Aldehyde 300 3 DMF High

Note: This table showcases various examples of microwave-assisted urea synthesis, highlighting the rapid reaction times and high yields achievable.

Flow Chemistry Applications

The application of flow chemistry, or continuous flow synthesis, represents a significant advancement in the production of urea derivatives, offering numerous advantages over traditional batch processing. nih.govnih.gov While specific research on the continuous flow synthesis of this compound is not extensively documented in the provided results, the principles and methodologies applied to the synthesis of other non-symmetrical ureas are directly relevant. researchgate.netvapourtec.com Flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. nih.govnih.gov

The synthesis of urea derivatives in a continuous-flow system often involves the use of sequential microreactors. researchgate.net This setup allows for the safe in-situ generation and immediate consumption of reactive intermediates, such as isocyanates, which can be hazardous to handle in large quantities in batch processes. researchgate.net The use of in-line analytical techniques, such as FT-IR spectroscopy, enables real-time monitoring of the reaction progress, allowing for precise optimization of reagent ratios and reaction times. researchgate.net

One established method for the continuous flow synthesis of non-symmetrical ureas is the Staudinger/aza-Wittig reaction sequence. vapourtec.comresearchgate.net This approach utilizes carbon dioxide as a C1 building block, offering a greener and more sustainable alternative to traditional phosgene-based methods. vapourtec.comresearchgate.net In such a system, an azide and a phosphine (B1218219) can be reacted to form an aza-ylide, which then reacts with carbon dioxide to generate an isocyanate. This intermediate is then immediately reacted with an amine in the flow stream to produce the final urea derivative.

The advantages of employing flow chemistry for the synthesis of compounds like this compound are manifold. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more consistent reaction conditions and potentially reducing the formation of byproducts. nih.gov Residence times can be significantly shortened, often to a matter of minutes, leading to increased throughput. researchgate.net Furthermore, the ability to automate and integrate purification steps can streamline the entire manufacturing process. ru.nl

The development of a continuous flow process for a library of urea derivatives has demonstrated the versatility of this technology, achieving drug-like molecules with short reaction times and eliminating the need for additional purification steps. researchgate.net While the specific parameters would need to be optimized for this compound, the general approach holds significant promise.

Illustrative Data for Continuous Flow Synthesis of a Non-Symmetrical Urea Derivative

The following interactive table represents typical data that might be generated during the optimization of a continuous flow synthesis for a urea derivative structurally similar to this compound.

EntryAmine SubstrateIsocyanate PrecursorTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
12-Amino-4-nitrophenolBenzoyl isocyanate80100.575
22-Amino-4-nitrophenolBenzoyl isocyanate100100.585
32-Amino-4-nitrophenolBenzoyl isocyanate10051.092
42-Amino-4-nitrophenolBenzoyl isocyanate12051.090

Based on a comprehensive search of available scientific literature, specific experimental data for the structural elucidation and characterization of the compound this compound could not be located. Publications detailing the synthesis and subsequent analysis by methods such as FT-IR, NMR (¹H, ¹³C, and 2D), Mass Spectrometry, and UV-Vis spectroscopy for this precise molecule are not present in the search results.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections as outlined. Generating content for this article would require access to published experimental results that are currently unavailable.

Structural Elucidation and Characterization of 1 Benzoyl 3 2 Hydroxy 5 Nitrophenyl Urea

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

No experimental data from single-crystal X-ray diffraction is available to define the precise molecular conformation and geometry of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. Key parameters such as bond lengths, bond angles, and the dihedral angles between the phenyl rings and the urea (B33335) backbone have not been experimentally determined.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic information file (CIF) data obtained from single-crystal X-ray diffraction. As no such data exists for this compound, a Hirshfeld surface analysis cannot be conducted.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

No specific DFT calculation data, including optimized geometries, conformational preferences, Frontier Molecular Orbitals (HOMO-LUMO) analysis, or quantum chemical descriptors, could be found in the public domain for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. While DFT is a common method for evaluating such properties in urea (B33335) derivatives, the results are highly specific to the exact molecular structure.

Molecular Modeling and Docking Studies

Similarly, there is no available information on molecular docking studies performed specifically with this compound. Research on other benzoyl urea analogs indicates that the urea moiety is crucial for forming hydrogen bonds within protein active sites, but the precise binding modes, affinities, and key interacting residues are unique to each ligand-protein complex and cannot be extrapolated without specific computational studies.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology and data from structurally related benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives allow for a detailed theoretical discussion of its likely conformational flexibility and solvation effects.

MD simulations treat atoms as classical particles and use Newton's equations of motion to calculate their trajectories, providing insights into molecular motions, conformational changes, and interactions with the surrounding environment, such as solvent molecules. For a molecule like this compound, MD simulations can elucidate the flexibility of the urea bridge, the rotational freedom of the phenyl rings, and the stability of intramolecular hydrogen bonds.

Conformational Flexibility:

The conformational landscape of this compound is primarily dictated by the torsional angles around the C-N bonds of the urea linker. The molecule's flexibility is crucial for its interaction with biological targets. An intramolecular hydrogen bond between the urea N-H and the carbonyl oxygen of the benzoyl group, as well as between the other N-H and the hydroxyl group, can significantly stabilize the molecular conformation. nih.govresearchgate.net

Solvation Effects:

The solvent environment plays a critical role in the conformational preferences and behavior of a molecule. MD simulations explicitly model solvent molecules (typically water for biological systems) to study solvation effects. The polar nature of this compound, with its hydroxyl, nitro, and urea functional groups, suggests that it would form extensive hydrogen bonds with water molecules.

The radial distribution function (RDF) can be calculated from an MD trajectory to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This analysis would likely show a high density of water molecules around the polar groups of this compound, indicating strong solvation. The binding free energy between the molecule and its target receptor is also influenced by solvation, a factor that can be quantified using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov

Hypothetical Molecular Dynamics Simulation Parameters:

While specific data is not available, a typical MD simulation setup for a small organic molecule like this compound would involve the parameters outlined in the following table.

ParameterTypical Value/Setting
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water model in a periodic boundary box
System Neutralization Addition of counter-ions (e.g., Na⁺, Cl⁻)
Energy Minimization Steepest descent followed by conjugate gradient methods
Equilibration NVT (constant volume) followed by NPT (constant pressure)
Production Run 100 ns - 1 µs at 300 K and 1 atm
Time Step 2 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm)
Trajectory Analysis RMSD, RMSF, dihedral angles, hydrogen bonds, RDF

Table 1: Representative Parameters for Molecular Dynamics Simulations

Expected Research Findings from MD Simulations:

Based on studies of analogous compounds, MD simulations of this compound would be expected to reveal:

Dominant Conformations: Identification of the most stable conformations in solution, likely stabilized by intramolecular hydrogen bonds.

Flexibility of Linker: Quantification of the flexibility of the urea bridge and the rotational freedom of the two aromatic rings.

Solvent Interactions: A detailed map of hydrogen bonding interactions with surrounding water molecules, highlighting the solvation of polar functional groups.

Binding Dynamics: When simulated in complex with a biological target, MD can reveal the key interactions and conformational changes that govern binding affinity and specificity. nih.govnih.gov

Molecular Interactions and Supramolecular Chemistry of 1 Benzoyl 3 2 Hydroxy 5 Nitrophenyl Urea

Detailed Analysis of Intra- and Intermolecular Hydrogen Bonding in Solution and Solid State

The structure and aggregation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea are heavily dictated by a network of intra- and intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (N-H groups, phenolic O-H) and acceptors (C=O groups, phenolic oxygen, nitro group oxygens) allows for a variety of strong and specific interactions.

In the solid state, analogous N-benzoyl-N'-phenylurea compounds consistently exhibit a strong intramolecular N-H⋯O=C hydrogen bond. researchgate.net This interaction occurs between the N-H proton of the urea (B33335) moiety adjacent to the phenyl ring and the oxygen of the benzoyl carbonyl group, forming a stable six-membered ring motif, often denoted as an S(6) loop in graph-set notation. researchgate.netresearchgate.net This intramolecular bond is a dominant feature that stabilizes the molecular conformation, leading to a high degree of planarity in the central urea-benzoyl fragment. researchgate.net

Additionally, the 2-hydroxy-5-nitrophenyl group introduces the potential for another strong intramolecular hydrogen bond, this time between the phenolic hydroxyl group (O-H) and an oxygen atom of the adjacent nitro group (O-H⋯O). This type of interaction is known to form a stable S(6) ring motif and significantly influences the planarity and electronic properties of the molecule. nih.gov

Intermolecular hydrogen bonding is also crucial in the crystal packing of related structures. Centrosymmetric dimers are a common feature in benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives, formed through pairs of intermolecular hydrogen bonds. researchgate.netresearchgate.netnih.gov In the case of this compound, these are expected to be N-H⋯O bonds, where the remaining N-H group of the urea backbone on one molecule donates a hydrogen bond to the urea carbonyl oxygen of a neighboring molecule, resulting in a stable eight-membered ring, denoted as an R22(8) motif. researchgate.net

In solution, the persistence of these hydrogen bonds depends on the nature of the solvent. In non-polar solvents, the intramolecular N-H⋯O and O-H⋯O hydrogen bonds are expected to remain intact. However, in polar, hydrogen-bond-accepting solvents (like DMSO or acetone), there can be competition between intramolecular and solvent-solute hydrogen bonds. nih.gov This can lead to a disruption of the weaker intermolecular interactions and potentially even the intramolecular ones, resulting in different conformational equilibria in solution compared to the solid state.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Type Donor Acceptor Motif State
Intramolecular N-H (Urea) C=O (Benzoyl) S(6) Solid State & Solution
Intramolecular O-H (Phenol) O (Nitro) S(6) Solid State & Solution

Role of Aromatic Interactions (e.g., π-π Stacking) in Molecular Aggregation

Aromatic interactions, particularly π-π stacking, can play a significant role in the aggregation and crystal packing of molecules containing multiple phenyl rings. For an effective π-π stacking interaction to occur, the aromatic rings of adjacent molecules need to be in close proximity (typically 3.3–3.8 Å) and have a parallel or near-parallel orientation.

Metal Complexation Chemistry of the Urea Ligand

The this compound molecule possesses multiple potential donor atoms, making it a versatile ligand for coordinating with a variety of metal ions. The possible coordination sites include the two carbonyl oxygen atoms, the phenolic oxygen atom, and the two nitrogen atoms of the urea bridge.

Synthesis and Characterization of Metal Chelates with Divalent and Trivalent Ions

Metal complexes of urea and its derivatives are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like ethanol. The reaction may be carried out at room temperature or with heating to facilitate complex formation. The resulting metal chelates are often colored solids that can be isolated by filtration and characterized using various analytical techniques.

Characterization methods include elemental analysis to determine the metal-to-ligand stoichiometry, and techniques like thermogravimetric analysis (TGA) to study their thermal stability and the presence of coordinated solvent molecules.

Elucidation of Coordination Modes and Ligand Behavior

The coordination behavior of this compound can be complex. While simple ureas typically coordinate as monodentate ligands through the carbonyl oxygen, the extended structure of this derivative allows for chelation. rjpbcs.com

Based on related N-benzoyl-N'-arylthiourea ligands, which are versatile in their coordination, several modes are possible. researchgate.net A common mode for similar structures is bidentate coordination. This could occur in several ways:

O,O-Coordination: The metal ion could be chelated by the benzoyl carbonyl oxygen and the phenolic oxygen, forming a stable six-membered ring. Deprotonation of the phenolic hydroxyl group would create a strong, anionic ligand.

N,O-Coordination: Chelation involving one of the urea nitrogen atoms and a carbonyl oxygen is another possibility.

Bridging Ligand: The ligand could also act as a bridge between two metal centers, with different donor atoms coordinating to each metal.

The specific coordination mode adopted will depend on the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands.

Spectroscopic and Structural Investigations of Metal Complexes

Spectroscopic methods are essential for determining the coordination mode of the ligand.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, N-H, and C-N groups upon complexation provide direct evidence of coordination. A shift of the ν(C=O) band to a lower frequency (red shift) is indicative of coordination through the carbonyl oxygen atom. rjpbcs.com Conversely, if coordination were to occur through a nitrogen atom, the ν(C=O) frequency would be expected to shift to a higher value. rjpbcs.com Changes in the O-H stretching region would confirm the involvement of the phenolic group.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry around the metal center, based on the energies of the d-d electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can show shifts in the signals of protons and carbons near the coordination sites, helping to elucidate the binding mode in solution.

Table 2: Expected IR Spectral Shifts Upon Metal Coordination

Vibrational Mode Free Ligand Frequency (cm⁻¹) Shift upon O-Coordination Reason
ν(C=O) (Benzoyl/Urea) ~1650-1700 Decrease Weakening of C=O bond
ν(N-H) ~3200-3400 Minor change Not directly involved

Supramolecular Assembly and Recognition Properties

The ability of the urea moiety to form strong and directional hydrogen bonds makes it a powerful functional group in supramolecular chemistry, particularly for the recognition of anions. rsc.org The two N-H groups of the urea can act in concert to bind an anionic guest.

This compound is a promising candidate for an anion receptor. The two N-H protons can form a "chelate" with a spherical anion, such as a halide (F⁻, Cl⁻, Br⁻), or form two parallel hydrogen bonds to the oxygen atoms of an oxoanion, like acetate (B1210297) (CH₃COO⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻). rsc.orgnih.gov The electron-withdrawing nitro group on the phenyl ring would increase the acidity of the N-H protons, enhancing their hydrogen-bond donating strength and leading to stronger anion binding.

The binding event can be monitored using techniques like ¹H NMR titration, where the addition of an anion to a solution of the receptor causes a downfield shift in the resonance of the N-H protons as they become involved in hydrogen bonding. nih.gov This allows for the determination of the association constant (Kₐ), which quantifies the strength of the interaction. The presence of the chromophoric nitrophenyl group could also allow for colorimetric sensing, where a visible color change occurs upon anion binding. researchgate.net

Beyond anion recognition, the strong intermolecular hydrogen bonding capabilities of the molecule can lead to the formation of larger, self-assembled supramolecular structures in solution or the solid state, such as tapes, ribbons, or more complex networks, driven by the formation of the robust R22(8) urea-urea dimer motif. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-Benzoyl-N'-phenylurea
Acetone
Dimethyl sulfoxide (B87167) (DMSO)
Acetate

Principles of Crystal Engineering Applied to Urea Derivatives

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. For urea derivatives, the primary tools for crystal engineering are the strong and directional hydrogen bonds facilitated by the urea moiety's N-H donors and the C=O acceptor.

In compounds analogous to this compound, such as other benzoyl(thio)urea derivatives, the formation of robust supramolecular synthons is a recurring theme. A common motif is the centrosymmetric dimer, where two urea molecules are linked by a pair of N-H···O or N-H···S hydrogen bonds, forming a characteristic eight-membered ring. For instance, in the crystal structure of 1-Benzoyl-3-(2,4,5-trichloro-phenyl)thio-urea, molecules are linked into centrosymmetric dimers via pairs of N-H···S hydrogen bonds. nih.gov Similarly, 3-Benzoyl-1-(2-methoxyphenyl)thiourea features centrosymmetric eight-membered {⋯HNC=S}2 synthons in its crystal packing. researchgate.net

Furthermore, the presence of the 2-hydroxy group in this compound introduces the possibility of intramolecular hydrogen bonding. An N-H···O hydrogen bond between one of the urea N-H groups and the carbonyl oxygen of the benzoyl group can stabilize a planar molecular conformation, a feature observed in related structures like 1-Benzoyl-3-(2,4,5-trichloro-phen-yl)thio-urea. nih.gov The hydroxyl group itself can also act as a hydrogen bond donor, potentially forming O-H···O or O-H···S bonds, as seen in the crystal structure of N-Benzoyl-N′-(3-hydroxyphenyl)thiourea, which forms a polymeric chain through O—H⋯S and N—H⋯S hydrogen bonds. researchgate.net The nitro group, with its oxygen atoms, can act as a hydrogen bond acceptor, further diversifying the potential supramolecular assemblies.

These varied hydrogen bonding capabilities allow for the construction of one-, two-, or even three-dimensional supramolecular architectures. The interplay between these different interactions, governed by the principles of hydrogen bond hierarchy, dictates the final crystal packing.

Host-Guest Chemistry and Encapsulation Potential of Urea-Based Scaffolds

The directional and predictable nature of hydrogen bonding in urea derivatives makes them excellent candidates for the construction of synthetic hosts capable of encapsulating guest molecules. While specific host-guest studies involving this compound have not been reported, the broader class of urea-based scaffolds has demonstrated significant potential in this area.

The formation of self-assembled capsules, polymers, and gels from urea derivatives highlights their capacity to create well-defined cavities and binding pockets. These structures can be designed to encapsulate a variety of guest species, from small organic molecules to ions. The binding of a guest within a urea-based host is typically driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic effects.

Anion Binding and Recognition by Urea Functionalities

The urea moiety is a well-established and highly effective functional group for the binding and recognition of anions. The two N-H groups of the urea can act as a "chelate" or "bidentate" hydrogen bond donor to a variety of anionic guests. This interaction is particularly effective for oxoanions, where the two parallel N-H bonds can form strong hydrogen bonds with the oxygen atoms of the anion.

The general principles of anion recognition by urea-based receptors are well-documented. The strength and selectivity of the binding can be modulated by the electronic properties of the substituents on the urea. Electron-withdrawing groups, such as the nitro group in this compound, are expected to increase the acidity of the N-H protons, thereby enhancing their hydrogen bond donating ability and leading to stronger anion binding.

Studies on short linear peptides have demonstrated that backbone amide protons can effectively bind anions through hydrogen bonding, inducing a conformational change in the process. mdpi.com This principle is directly applicable to urea-based receptors. The binding of an anion to the urea functionality of this compound would likely involve the formation of a 1:1 complex, stabilized by hydrogen bonds from the urea N-H groups to the anion. The hydroxyl group could also participate in the coordination of the anion, potentially leading to enhanced affinity and selectivity.

The table below summarizes the expected interactions and properties based on the functional groups present in this compound, drawn from studies of analogous compounds.

Functional GroupPotential Role in Molecular Interactions and Supramolecular Chemistry
Urea Moiety Primary site for hydrogen bonding (N-H donors, C=O acceptor), formation of supramolecular synthons (e.g., dimers), key functionality for anion binding.
Benzoyl Group Can influence molecular conformation through intramolecular hydrogen bonding with the urea N-H. Aromatic ring can participate in π-π stacking.
Hydroxyl Group Acts as a hydrogen bond donor (O-H) and acceptor (O), can participate in both intra- and intermolecular hydrogen bonding, potentially enhancing anion coordination.
Nitro Group Strong electron-withdrawing group, increases the acidity of urea N-H protons to enhance anion binding. Oxygen atoms can act as hydrogen bond acceptors.

Mechanistic Studies of 1 Benzoyl 3 2 Hydroxy 5 Nitrophenyl Urea and Its Chemical Interactions

Exploration of Reaction Mechanisms Involving the Urea (B33335) and Substituted Phenyl Moieties

The urea and substituted phenyl moieties are the primary sites for a variety of chemical reactions. The electron-withdrawing nature of the benzoyl and nitrophenyl groups influences the reactivity of the urea nitrogens and the aromatic ring.

Hydrolysis represents a common nucleophilic attack pathway for phenylurea compounds, which can proceed under both acidic and basic conditions. researchgate.netresearchgate.netrsc.orgviu.ca The mechanism generally involves the addition of water or a hydroxide (B78521) ion to the urea's carbonyl carbon, forming a tetrahedral intermediate. viu.ca Subsequent elimination of aniline (B41778) or phenol (B47542) derivatives completes the hydrolysis. In basic media, the decomposition of phenylureas may involve the formation of an unreactive conjugate base through dissociation at the aryl-NH group. researchgate.netrsc.org The general mechanism for the alkaline hydrolysis of phenylureas is proposed to be an addition-elimination pathway. rsc.org

The urea moiety itself can also act as a nucleophilic reagent. The urea anion can participate in oxidative nucleophilic substitution of hydrogen, demonstrating its dual role as both a nucleophile and a base. semanticscholar.org

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, resulting in a net reduction of bond multiplicity. wikipedia.org While specific cycloaddition studies on 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea are not prevalent, the general reactivity of urea and related moieties suggests potential pathways. For instance, [6+2] cycloaddition reactions have been observed between 2-vinylazetidines and electron-deficient isocyanates to form eight-membered cyclic ureas. nih.gov Thiophene S,N-ylides have also been shown to undergo cycloaddition reactions with dienophiles. rsc.org

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also plausible. wiley-vch.debyjus.com The Bamberger rearrangement, for example, describes the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de This is relevant given that reduction of the nitro group in the target molecule could lead to a hydroxylamine (B1172632) intermediate. Other notable rearrangements of related structures include the Curtius rearrangement, which converts acyl azides to isocyanates, and the Hofmann rearrangement. byjus.com O-acylureas can also undergo an O-N acyl migration to form N-acylureas. researchgate.net

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For phenylurea derivatives, hydrolysis kinetics are often studied to understand their environmental persistence and metabolic fate. researchgate.netjlu.edu.cn The hydrolysis of phenylureas is influenced by pH, temperature, and the nature of substituents on the phenyl ring. researchgate.net

Kinetic investigations of the hydrolysis of various acyl derivatives have shown that the process often follows pseudo-first-order kinetics under specific pH and temperature conditions. nih.gov The rate of hydrolysis can be significantly affected by the electronic properties of the substituents. For instance, studies on the hydrolysis of p-nitrophenyl acetate (B1210297) demonstrate the influence of the nitro group on the reactivity of the ester linkage. researchgate.net Kinetic data for the hydrolysis and aminolysis of related S-phosphorylacetate esters have also been determined by monitoring the formation of phenolate (B1203915) ions. beilstein-journals.org

Below is a data table summarizing kinetic parameters for the hydrolysis of related compounds, illustrating the type of data obtained from such studies.

CompoundConditionRate Constant (k)Half-life (t½)Reference
p-Nitrophenyl 2-S-(5'-thiophosphoryluridine)acetate pH-dependent hydrolysisVaries with pHNot specified beilstein-journals.org
m-Nitrophenyl 2-S-(5'-thiophosphoryluridine)acetate pH-dependent hydrolysisVaries with pHNot specified beilstein-journals.org
Acyl derivatives of stobadine Acidic, neutral, and basic buffersPseudo-first-order rate constants determinedNot specified nih.gov
5-Substituted benzenesulfonylurea compounds Acidic, neutral, and alkaline pHHalf-lives determinedVaries with structure and pH jlu.edu.cn

This table presents data for compounds structurally related to this compound to illustrate the nature of kinetic analysis in this field. The data is not for the subject compound itself.

Mechanistic Insights into Molecular Target Interactions

The biological activity of this compound is a consequence of its interactions with specific molecular targets, such as enzymes and nucleic acids. Understanding the mechanisms of these interactions is crucial for elucidating its pharmacological or toxicological profile.

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.gov Its inhibition is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Urea and thiourea (B124793) derivatives are well-known classes of urease inhibitors. researchgate.net The mechanism of inhibition can be broadly classified into active-site directed and mechanism-based. researchgate.netbohrium.com

Active-site directed inhibitors, such as hydroxyurea, often chelate the nickel ions in the enzyme's active site. bohrium.com The structural similarity of this compound to urea suggests it could act as a competitive inhibitor by binding to the active site. The benzoyl and substituted phenyl moieties can engage in additional interactions, such as hydrogen bonding and hydrophobic contacts, which can stabilize the enzyme-inhibitor complex. researchgate.net The hydroxamic acid derivatives, for example, are potent urease inhibitors that are believed to chelate the nickel ions. bohrium.com

The following table presents IC₅₀ values for various urea and thiourea derivatives against urease, demonstrating the inhibitory potential of this class of compounds.

Inhibitor ClassExample CompoundTarget UreaseIC₅₀ (µM)Reference
Thiourea derivative Dipeptide conjugate with F and Cl substituentsJack bean urease2.0 researchgate.net
Reference Standard ThioureaJack bean urease21.0 researchgate.net
Hydroxamic acid Acetohydroxamic acidNot specifiedPotent inhibitor nih.gov
Phosphoramidates Diamidophosphoric acidSporosarcina pasteurii ureaseHigh activity nih.gov

This table provides examples of urease inhibition by related compound classes to contextualize the potential activity of this compound.

Protein Kinase Inhibition:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. nih.gov Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. nih.gov Small molecule inhibitors of protein kinases are typically classified based on their binding mode to the ATP-binding site. nih.govnih.gov

While direct studies on the protein kinase inhibitory activity of this compound are limited, its structural features suggest potential for interaction. The planar aromatic rings can engage in π-stacking interactions within the ATP-binding pocket, and the urea and hydroxyl groups can form hydrogen bonds with key amino acid residues. Natural compounds containing phenolic and nitro groups have been reported to exhibit protein kinase inhibitory activity. researchgate.net The benzoylurea (B1208200) scaffold is also present in some insect growth regulators that target specific receptors. nih.govresearchgate.netnih.gov

The interaction of small molecules with DNA can lead to various biological effects, including mutagenicity and cytotoxicity. uconn.edu The nitroaromatic moiety of this compound is particularly relevant for DNA interactions. Nitroaromatic compounds can be enzymatically reduced to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then form covalent adducts with DNA bases. oup.comnih.gov These adducts can disrupt DNA replication and transcription, leading to mutations. uconn.edu

The planar structure of the aromatic rings in this compound also suggests the possibility of non-covalent interactions with DNA, such as intercalation between base pairs or binding to the major or minor grooves. mdpi.com Cationic agents are known to bind strongly to the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions. mdpi.com While the subject compound is not cationic, its polar groups can still participate in hydrogen bonding and van der Waals interactions within the DNA grooves. The nitro functionality has been shown to be essential for the covalent binding of some heterocyclic compounds to DNA under hypoxic conditions. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the class of benzoylphenylureas, these studies have been instrumental in elucidating their mechanisms of action, primarily as inhibitors of chitin (B13524) synthesis in insects and as potential antitumor agents. The core structure, consisting of a urea bridge flanked by a benzoyl group and a phenyl group, offers multiple sites for modification, allowing for a systematic investigation of how changes in electronic, steric, and lipophilic properties affect target interaction.

The Benzoyl Moiety: Modifications to the benzoyl ring have been shown to be critical for the activity of this class of compounds. For instance, in studies on benzoylphenyl ureas as potential cytostatic agents, the introduction of a hydroxyl or dimethylamino group at the ortho, meta, or para position of the benzoyl moiety was found to be necessary for in vitro activity. researchgate.net This suggests that these substituents may be involved in key hydrogen bonding interactions with the target protein. The electronic nature of the substituents also plays a significant role; a quantitative structure-activity relationship (QSAR) study on 1-(benzoyloxy)urea derivatives indicated that both electronic (σ) and steric (Es) properties of the substituents influence cytotoxic activity. researchgate.netnih.gov

The Urea Bridge: The urea linkage itself is a critical pharmacophore, likely participating in hydrogen bonding with the target enzyme or receptor. The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity of the urea group, stabilized by resonance, is also thought to be important for proper orientation within the binding site.

The Phenyl Ring: Substituents on the phenyl ring also profoundly impact activity. In the case of this compound, the phenyl ring is substituted with a hydroxyl group at the ortho position and a nitro group at the para position relative to the urea linkage.

Hydroxyl Group: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent urea N-H group, which can rigidify the conformation of the molecule. This pre-organization may be favorable for binding to some biological targets. Alternatively, the hydroxyl group could participate in direct hydrogen bonding with the target. Studies on related compounds have shown that hydroxyl groups on the aniline ring can lead to active compounds. researchgate.net

Nitro Group: The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the phenyl ring, which can influence its interaction with the target. The impact of such a group can be context-dependent, either enhancing or diminishing activity depending on the specific target and binding site interactions.

Modification Site Substituent Type Potential Effect on Interaction and Activity
Benzoyl Ring Electron-donating groups (e.g., -OH, -OCH3)May enhance hydrogen bonding; can increase or decrease activity depending on the target.
Electron-withdrawing groups (e.g., -Cl, -F)Can alter electronic interactions (e.g., halogen bonding); often seen in potent insecticidal benzoylureas.
Bulky groupsMay provide better steric fit in a large binding pocket or cause steric hindrance in a smaller one.
Phenyl Ring Hydroxyl group (ortho position)Can form intramolecular hydrogen bonds, influencing conformation; may also interact directly with the target.
Nitro group (para position)Strong electron-withdrawing effect, significantly alters ring electronics; can be crucial for specific target recognition.
Other substituentsLipophilicity, size, and electronic properties all contribute to binding affinity and pharmacokinetic properties.

The insights gained from SAR studies provide a foundation for the rational design of new benzoylurea derivatives with modulated mechanistic pathways and improved biological activities. The goal of rational design is to systematically modify the chemical structure to optimize interactions with the biological target while minimizing off-target effects.

Targeting Specific Interactions: Based on the known SAR, new analogs can be designed to enhance specific interactions. For example, if hydrogen bonding is known to be critical, substituents capable of forming strong hydrogen bonds can be strategically placed on the benzoyl or phenyl rings. If a particular binding pocket has hydrophobic regions, increasing the lipophilicity of a part of the molecule might enhance binding.

Conformational Control: The conformational flexibility of the molecule can be controlled through the introduction of specific substituents. As mentioned, an ortho-hydroxyl group can restrict the rotation around the N-phenyl bond through intramolecular hydrogen bonding. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The number of rotatable bonds is a key parameter in drug design, with fewer rotatable bonds generally being favorable for bioavailability. nih.gov

Modulating Electronic Properties: The electronic properties of the aromatic rings can be fine-tuned to optimize interactions. QSAR studies have demonstrated the importance of electronic parameters. researchgate.netnih.gov By selecting substituents with appropriate Hammett constants (σ), the electron density of the rings can be modulated to achieve optimal binding.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a bioisosteric heterocycle. In the context of benzoylureas, different heterocyclic rings have been incorporated in place of the phenyl ring to explore new chemical space and biological activities.

An illustrative table outlining rational design strategies for benzoylurea derivatives is presented below.

Design Principle Structural Modification Strategy Desired Outcome
Enhance Target Binding Introduce hydrogen bond donors/acceptors at key positions.Increased binding affinity and potency.
Optimize lipophilicity to match target pocket.Improved hydrophobic interactions.
Improve Selectivity Exploit differences in the binding sites of target vs. off-target proteins.Reduced side effects.
Optimize Pharmacokinetics Modify lipophilicity and polar surface area.Improved absorption, distribution, metabolism, and excretion (ADME) properties.
Introduce metabolically stable groups.Increased in vivo half-life.
Control Conformation Introduce groups that form intramolecular hydrogen bonds.Reduced conformational flexibility, potentially higher binding affinity.

Q & A

Q. How can researchers optimize the synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea using Design of Experiments (DOE)?

Methodological Answer: DOE is critical for minimizing experimental trials while maximizing data quality. Utilize factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors. Post-synthesis, validate purity via HPLC or NMR, and apply regression analysis to refine reaction conditions .

Q. What analytical techniques are recommended for characterizing the structural and functional groups of this compound?

Methodological Answer: Combine spectroscopic methods:

  • NMR (¹H/¹³C) to confirm urea linkage and aromatic substitution patterns.
  • FTIR for detecting carbonyl (C=O) and nitro (NO₂) groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing using ICH guidelines:

  • Expose the compound to pH 3–9 buffers at 40°C/75% RH.
  • Monitor degradation via UV-Vis spectroscopy and HPLC.
  • Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Q. What strategies resolve contradictions in solubility data reported across studies?

Methodological Answer: Perform systematic solubility profiling using standardized solvents (e.g., DMSO, ethanol, aqueous buffers). Validate results via nephelometry or gravimetric analysis. Account for polymorphic forms (e.g., amorphous vs. crystalline) using DSC or PXRD .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of this compound’s formation?

Methodological Answer: Use Gaussian or ORCA software to model transition states and intermediates. Calculate activation energies for steps like benzoylation or nitrophenyl coupling. Validate computational predictions with kinetic isotope effects (KIE) or trapping experiments .

Q. What experimental approaches establish structure-activity relationships (SAR) for its biological activity?

Methodological Answer:

  • Synthesize analogs with modifications to the benzoyl or nitrophenyl groups.
  • Test inhibition against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Correlate electronic properties (Hammett constants) with bioactivity using QSAR models .

Q. How can researchers investigate degradation pathways under oxidative or photolytic conditions?

Methodological Answer:

  • Expose the compound to UV light or H₂O₂ and analyze degradation products via LC-MS/MS.
  • Identify reactive oxygen species (ROS) involvement using radical scavengers (e.g., TEMPO).
  • Propose degradation mechanisms using tandem mass spectrometry fragmentation patterns .

Q. What methodologies quantify synergistic effects when combined with other bioactive agents?

Methodological Answer: Use the Chou-Talalay combination index (CI) method:

  • Perform dose-response curves for individual and combined treatments.
  • Calculate CI values using CompuSyn software.
  • Validate synergy via isobolographic analysis .

Q. How do surface interactions (e.g., adsorption on silica or polymers) affect its reactivity in heterogeneous systems?

Methodological Answer:

  • Use BET analysis to characterize surface area of adsorbents.
  • Monitor adsorption kinetics via quartz crystal microbalance (QCM).
  • Compare reaction rates in homogeneous vs. heterogeneous phases using in situ IR spectroscopy .

Q. What advanced imaging techniques reveal nanoscale interactions with biological membranes?

Methodological Answer:

  • Cryo-TEM or AFM to visualize membrane disruption.
  • Fluorescence lifetime imaging (FLIM) to map localization in lipid bilayers.
  • Combine with molecular dynamics simulations to predict partitioning behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.